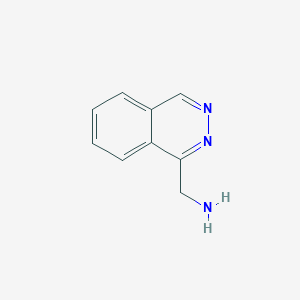

Phthalazin-1-ylmethanamine

Description

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

phthalazin-1-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5,10H2 |

InChI Key |

YZWQEYZWPNOFQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2CN |

Origin of Product |

United States |

Synthetic Access to Phthalazin 1 Ylmethanamine and Its Structural Analogues

Strategic Approaches for Phthalazin-1-one Ring System Synthesis

The construction of the phthalazin-1-one scaffold is a critical first step and can be achieved through various synthetic routes, ranging from classical condensation reactions to more modern, environmentally benign methodologies.

Classical Condensation and Cyclization Protocols

Traditional methods for synthesizing the phthalazin-1-one ring system often rely on condensation and cyclization reactions. A common approach involves the reaction of hydrazine (B178648) or its derivatives with precursors like phthalic anhydrides, phthalides, or 2-acylbenzoic acids. longdom.org For instance, the reaction of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303) in the presence of acetic acid is a well-established method. longdom.org Similarly, 2-aroylbenzoic acids, which can be formed from the Friedel-Crafts reaction of phthalic anhydride and aromatic hydrocarbons, react with hydrazine derivatives to yield 4-substituted phthalazin-1-ones. longdom.org Another classical approach is the cyclization of 2-nitro-5-chlorophenylhydrazine with acyl benzoic acids to produce 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones. longdom.org

These two-component cyclocondensation reactions, often categorized as [4+2] cycloadditions, have been the cornerstone of phthalazinone synthesis for many years. nih.gov

Innovations in Green Synthetic Chemistry

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering advantages such as reduced reaction times, higher yields, and often solvent-free conditions. researchgate.nettandfonline.com

One such green protocol involves the microwave-assisted synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones from the reaction of phthalic anhydrides with semicarbazide (B1199961) or thiosemicarbazide (B42300) using montmorillonite (B579905) K-10 clay as a solid heterogeneous acidic catalyst under solvent-free conditions. researchgate.net This method exemplifies an environmentally benign approach to constructing complex phthalazine-based structures. researchgate.net Microwave irradiation has also been successfully employed in the synthesis of various phthalazine (B143731) derivatives by reacting chlorophthalazine with reagents like hydrazine derivatives and amines, leading to improved yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com These modern techniques not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.netnih.gov

Introduction and Functionalization of the Aminomethyl Moiety at C-1

Once the phthalazin-1-one ring system is in place, the next critical step is the introduction of the aminomethyl group at the C-1 position. This is typically achieved through a multi-step process involving the installation of a precursor functionality followed by an amination reaction.

Installation of Precursor Functionalities

A common strategy to introduce a nitrogen-containing group at the C-1 position is to first install a more reactive functional group, such as a halogen. For example, the keto-hydro derivative, phthalazone, can be treated with phosphorus oxychloride to yield a chlorophthalazine. wikipedia.org This 1-chlorophthalazine (B19308) serves as a versatile intermediate for subsequent nucleophilic substitution reactions. nih.govlongdom.org

Another approach involves the functionalization of a pre-existing group at the C-4 position. For instance, 4-bromomethyl phthalazinone can be synthesized from the corresponding 4-methyl derivative via Wohl-Ziegler bromination using N-bromosuccinimide. nih.gov This bromomethyl group can then be converted to the desired aminomethyl functionality.

Amination Reactions: Palladium-Catalyzed C-N Bond Formation and Other Methodologies

The conversion of the precursor functionality to the aminomethyl group can be accomplished through various amination methods.

Nucleophilic Substitution: A straightforward method involves the nucleophilic displacement of a halogen atom. 1-Halogenated phthalazines readily react with primary or secondary amines to afford 1-amino phthalazine derivatives. longdom.orglongdom.org For example, 1-chloro-4-(2´-thienyl)-phthalazine can be reacted with an excess of an amine in refluxing acetone (B3395972) to yield the corresponding 1-amino-4-(2´-thienyl)-phthalazine. sciforum.net

Gabriel Synthesis: A classic method for preparing primary amines is the Gabriel synthesis. This involves the reaction of a bromoalkylphthalazinone with potassium phthalimide, followed by hydrazinolysis to release the primary amine. nih.gov This method has been successfully adapted for the synthesis of 2-(2-aminoethyl)phthalazin-1(2H)-ones and 4-(aminomethyl)-2-methylphthalazin-1(2H)-one. nih.gov

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wiley.com While the direct palladium-catalyzed amination of a methyl group is not typical, palladium catalysis can be employed in the synthesis of the phthalazinone core itself. For instance, a palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines has been reported. acs.org Although this example does not directly form the aminomethyl group, it highlights the utility of palladium catalysis in constructing the foundational heterocyclic system. More broadly, palladium-catalyzed amination is a powerful tool for coupling aryl chlorides with amines, often under mild conditions, and represents a potential, albeit less direct, route for the synthesis of aminated phthalazine derivatives. wiley.com

Derivatization of the Primary Amine Functionality

The primary amine of Phthalazin-1-ylmethanamine is a versatile functional handle that can be readily derivatized to generate a diverse library of compounds with potentially interesting biological activities.

Common derivatization reactions include:

Acylation: The primary amine can be acylated using acyl chlorides or anhydrides to form amides. For example, the reaction with C1-3-alkyl-C(O)— groups has been reported. google.com

Alkylation: The amine can undergo alkylation to form secondary or tertiary amines. google.com

Formation of Heterocycles: The primary amine can serve as a key building block for the construction of more complex heterocyclic systems. For instance, the amine can be part of a larger structure where it forms a heterocycle with other atoms. google.com

Formation of Dithiocarbamates: The primary amine can be reacted with carbon disulfide in the presence of a base, followed by treatment with an alkyl halide, to form dithiocarbamates. nih.gov

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline. The search results consistently yield information on structurally related but distinct compounds, primarily Phthalazin-1(2H)-one and Phthalazin-1(2H)-imine .

The provided outline details specific chemical transformations such as imine formation, acylation, sulfonylation, and alkylation. These reactions pertain to the functional groups present in this compound (a primary amine). However, the existing research focuses on applying these transformations to the nitrogen atoms within the heterocyclic ring of Phthalazin-1(2H)-one and Phthalazin-1(2H)-imine, or on the imine/amide functionalities of these analogues.

Consequently, there is insufficient specific data concerning the synthetic access, subsequent transformations, and construction of hybrid architectures directly involving the this compound fragment as requested. Fulfilling the request would require extrapolating data from different compounds, which would violate the instructions to maintain strict scientific accuracy and focus solely on the specified subject.

Chemical Reactivity and Mechanistic Aspects of Phthalazin 1 Ylmethanamine Systems

Investigation of Tautomeric Equilibria and Interconversions (e.g., Phthalazin-1-ol/Phthalazin-1(2H)-one)

While Phthalazin-1-ylmethanamine itself does not exhibit the classic lactam-lactim tautomerism, the closely related and foundational phthalazin-1(2H)-one system provides critical insight into the potential tautomeric equilibria within the phthalazine (B143731) nucleus. The tautomerism between phthalazin-1-ol and phthalazin-1(2H)-one is a well-documented phenomenon that influences the reactivity and substitution patterns of the heterocyclic core.

The equilibrium between these two forms is significantly influenced by the solvent's polarity and pH. Generally, the phthalazin-1(2H)-one form is the more stable tautomer, particularly in polar solvents. However, the phthalazin-1-ol tautomer can be isolated under specific conditions, such as those involving ultrasonic synthesis techniques. This suggests that kinetic control can favor the formation of the less thermodynamically stable tautomer.

Computational studies, such as those employing density functional theory (DFT), have been utilized to evaluate the relative stability of phthalazinone tautomers in both the gas phase and in solution. These studies indicate that the free energy activation barrier for interconversion can be influenced by solvent effects and the presence of catalysts. For instance, water-assisted tautomerization has been shown to reduce the activation energy barrier compared to the uncatalyzed process.

The substitution on the phthalazine ring can also impact the tautomeric equilibrium. Although direct studies on this compound are not extensively available, it is plausible that the aminomethyl group at the 1-position would influence the electron distribution within the ring and, consequently, the position of the tautomeric equilibrium.

| Tautomeric Form | General Stability | Influencing Factors |

|---|---|---|

| Phthalazin-1(2H)-one | More stable | Polar solvents, Thermodynamic control |

| Phthalazin-1-ol | Less stable | Non-polar solvents, Kinetic control (e.g., ultrasonic synthesis) |

Nucleophilic and Electrophilic Pathways Involving the Phthalazine Core and Aminomethyl Group

The phthalazine nucleus is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. Conversely, the aminomethyl group is a nucleophilic center. This duality in reactivity allows for a diverse range of chemical transformations.

Nucleophilic Reactions:

The nitrogen atoms within the phthalazine ring can act as nucleophiles in substitution reactions. The aminomethyl group, with its lone pair of electrons on the nitrogen atom, is also a potent nucleophile. This group can readily participate in reactions with various electrophiles. For instance, it can undergo acylation, alkylation, and condensation reactions. The reactivity of the aminomethyl group is exemplified by the synthesis of various phthalazinone-dithiocarbamate hybrids, where an aminoalkyl phthalazinone is a key intermediate. nih.govlongdom.org

Furthermore, halogenated phthalazines are excellent substrates for nucleophilic substitution reactions. Halogens at the 1- and 4-positions are particularly labile and can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is crucial for the synthesis of a wide array of functionalized phthalazine derivatives. researchgate.net For example, 1-chlorophthalazines can react with nucleophiles like p-phenylenediamine (B122844) to form N1-(phthalazin-1-yl)benzene-1,4-diamines.

Electrophilic Reactions:

While the phthalazine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, electrophilic attack can occur under forcing conditions or on activated substrates. The aminomethyl group can direct electrophiles to the phthalazine ring or can itself be the site of electrophilic attack after N-protection.

More commonly, phthalazinone derivatives can undergo reactions with carbon electrophiles. For example, 4-(4′-chloro-3′-methyl phenyl)-1(2H)-phthalazinone has been shown to react with ethyl bromoacetate (B1195939) and formaldehyde. beilstein-journals.org

Metal-Mediated and Catalytic Reactions (e.g., Cross-Coupling, Reduction)

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including phthalazines. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been extensively used to introduce aryl, vinyl, and alkynyl groups onto the phthalazine scaffold. Halogenated phthalazines, particularly chloro- and bromophthalazines, are common starting materials for these transformations. The pyridyl-like nitrogen atoms in the phthalazine ring can act as directing groups, facilitating C-H activation and functionalization reactions.

Copper-mediated C-H/C-H coupling reactions have also been developed for the synthesis of the phthalazin-1(2H)-one scaffold. msu.edu This approach allows for the construction of the heterocyclic core through a cascade process involving intramolecular annulation.

| Reaction Type | Catalyst/Mediator | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Halogenated Phthalazine | Aryl-substituted Phthalazine |

| Heck Coupling | Palladium | Halogenated Phthalazine | Vinyl-substituted Phthalazine |

| Sonogashira Coupling | Palladium/Copper | Halogenated Phthalazine | Alkynyl-substituted Phthalazine |

| C-H/C-H Coupling | Copper | N-Aryl-2-aminopyridine derivatives | Phthalazin-1(2H)-one scaffold |

Reduction Reactions:

The reduction of the phthalazine ring can lead to various dihydro and tetrahydro derivatives. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method for achieving this transformation. The conditions of the reduction (pressure, temperature, and catalyst) can be tuned to selectively reduce one or both of the nitrogen-containing rings.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgnih.gov The phthalazine system, with its embedded diene-like character in the pyridazine (B1198779) ring, has the potential to participate in certain types of pericyclic reactions, most notably cycloadditions.

Cycloaddition Reactions:

Phthalazine can act as a diene in Diels-Alder reactions, typically reacting at the pyridazine ring. researchgate.netthieme-connect.com However, these reactions often require harsh conditions or the use of catalysts due to the aromaticity of the phthalazine system. Computational studies have shown that the pyridazine ring has lower aromaticity than the benzene (B151609) ring, making it the preferred site for dienophile attack. researchgate.net

Inverse-electron-demand Diels-Alder (IEDDA) reactions of phthalazines with electron-rich dienophiles can be facilitated by Lewis acid catalysts. hkhlr.dethieme-connect.commasterorganicchemistry.com Boron-based bidentate Lewis acids have been shown to activate phthalazines towards cycloaddition with dienophiles like cyclooctynes. hkhlr.demasterorganicchemistry.com This catalytic approach lowers the LUMO energy of the phthalazine, thereby accelerating the reaction.

Electrocyclic Reactions:

Electrocyclic reactions involve the intramolecular cyclization of a conjugated π-system to form a ring by converting a π-bond to a σ-bond, or the reverse ring-opening process. youtube.comnih.gov While specific examples involving this compound are not prevalent in the literature, the potential for such reactions exists in suitably substituted derivatives. For instance, a polyunsaturated substituent attached to the phthalazine core could undergo an electrocyclic ring closure.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are concerted intramolecular reactions in which a σ-bond migrates across a π-system. umn.eduresearchgate.net Similar to electrocyclic reactions, the occurrence of sigmatropic rearrangements in this compound systems would be dependent on the presence of appropriate substituent patterns that can facilitate such a concerted process.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity:

Phthalazine derivatives can undergo various photochemical transformations upon irradiation with UV light. For example, phthalazine itself undergoes dual photoreactions in 2-propanol to yield 1,2-dihydrophthalazine (B1244300) and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed independently from a common intermediate through different reaction pathways involving the lowest excited singlet and triplet states of phthalazine.

Visible-light photocatalysis has also been employed for the synthesis of phthalazine derivatives through a cascade reaction involving a radical hydroamination followed by a Smiles rearrangement. This method offers a mild and efficient route to functionalized phthalazines.

Electrochemical Reactivity:

The electrochemical behavior of phthalazine derivatives has been investigated using techniques such as cyclic voltammetry. beilstein-journals.orgdtu.dk These studies provide insights into the redox properties of the phthalazine core. The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione, for instance, generates phthalazine-1,4-dione, which can then participate in subsequent reactions like Michael-type additions with nucleophiles. beilstein-journals.orgdtu.dk

The redox potentials of phthalazine and its derivatives are influenced by the substituents on the ring and the nature of the solvent and electrolyte. rsc.org The electrochemical properties of these compounds are of interest for applications in areas such as organic electronics and redox flow batteries. rsc.org

Coordination Chemistry of Phthalazin 1 Ylmethanamine As a Ligand

Design Principles for Phthalazin-1-ylmethanamine-Based Ligands

The design of ligands based on the this compound core is guided by fundamental principles of coordination chemistry, including the strategic placement of donor atoms and the construction of specific ligand architectures to achieve desired coordination numbers, geometries, and complex stabilities.

The primary donor atoms available for coordination in this compound are the three nitrogen atoms: the two sp²-hybridized nitrogen atoms within the phthalazine (B143731) ring (at positions 2 and 3) and the sp³-hybridized nitrogen of the aminomethyl group at position 1. These nitrogen atoms act as Lewis bases, donating electron pairs to a metal center. libretexts.org

Hydrazonophthalazine derivatives, a closely related class of compounds, demonstrate the strong coordinating ability of the phthalazine nitrogen atoms. lookchem.commdpi.com The aminomethyl nitrogen provides a flexible coordination site, allowing the ligand to act in a bidentate fashion by binding through both the amine nitrogen and the adjacent phthalazine nitrogen (N-2). This coordination mode results in the formation of a highly stable five-membered chelate ring. ebsco.comresearchgate.netstudy.com

While the core structure lacks oxygen, it can be introduced as a donor atom through several design modifications. One common approach is the synthesis of phthalazin-1(2H)-one derivatives, where a carbonyl oxygen becomes available for coordination. researchgate.netnih.gov Additionally, oxygen donor atoms can be part of the coordination sphere through the binding of solvent molecules like water or methanol. nih.govrsc.org

The this compound scaffold is an excellent building block for constructing more complex multidentate and macrocyclic ligands. Polydentate ligands, which contain multiple donor atoms, can bind to a metal ion at several sites simultaneously. libretexts.org This is often achieved by chemically modifying the aminomethyl group to link it to other chelating fragments.

A notable example of a polydentate ligand derived from a phthalazine core is 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine. This hexadentate ligand contains six nitrogen donor sites and can bridge two metal centers, forming dinuclear complexes with octahedrally coordinated metals. rsc.org Such multidentate designs are crucial for creating complexes with specific geometries and magnetic properties. lookchem.com

Furthermore, the phthalazine unit can be incorporated into macrocyclic structures. mdpi.comnih.gov Macrocyclic ligands are large, ring-shaped molecules that can encapsulate a metal ion within their central cavity. Phthalocyanines, which are related tetraazatetrabenzoporphyrin macrocycles, are known to form exceptionally stable complexes with a wide variety of transition metals. rsc.orguni-tuebingen.de By using phthalazine derivatives as precursors, it is possible to synthesize novel macrocycles with tailored cavity sizes and donor atom arrangements to achieve selective metal ion complexation. mdpi.comnih.gov

Complexation Behavior with Transition Metal Ions (e.g., Cu(II), Zn(II), Pd(II), Ni(II), Co(II), Fe(III))

Ligands derived from phthalazine exhibit robust complexation behavior with a variety of d-block transition metals. The specific coordination mode and resulting geometry of the complex are influenced by the nature of the metal ion, its oxidation state, and the ligand's denticity. researchgate.netdoi.org

Copper(II): Cu(II) complexes with phthalazine-based ligands have been widely studied. Due to the Jahn-Teller effect, Cu(II) (d⁹) complexes often exhibit distorted geometries, such as square planar or square pyramidal. researchgate.net For example, mononuclear copper(II) complexes with ligands containing both phthalazine and imidazoline (B1206853) moieties have been synthesized and characterized. researchgate.net

Nickel(II): Ni(II) (d⁸) can form complexes with various geometries, including octahedral and square planar. Studies on phthalazine-based hydrazone ligands show the formation of 1:1 and 1:2 (metal:ligand) complexes with Ni(II), leading to octahedral structures. doi.org

Cobalt(II): Co(II) (d⁷) readily forms complexes with phthalazine-derived ligands. Depending on the ligand field strength, these can be high-spin or low-spin. In a dinuclear complex with a hexadentate phthalazine ligand, Co(II) centers were found to be octahedrally coordinated. rsc.org

Iron(II/III): Iron complexes are also readily formed. Phthalazine-hydrazone ligands have been used to synthesize both 1:1 and 1:2 complexes with Fe(II). doi.org

Zinc(II): As a d¹⁰ ion, Zn(II) has a flexible coordination sphere and typically forms tetrahedral or octahedral complexes. jchemlett.com It shows fast ligand exchange kinetics. jchemlett.com Phthalazine-based ligands form stable complexes with Zn(II), often utilized in the development of bioactive compounds. rsc.org

Palladium(II): Pd(II) (d⁸) has a strong preference for square planar geometry. Palladium complexes have been successfully prepared using sulfonyl hydrazone ligands derived from phthalazine. researchgate.net

The phthalazine moiety can act as a terminal monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two metal centers. mdpi.comrsc.org

Complexation Behavior with Lanthanide and Actinide Ions (e.g., Gd(III))

The coordination chemistry of phthalazine-based ligands with f-block elements like lanthanides and actinides is less explored but holds significant interest, particularly for applications in magnetic resonance imaging (MRI) and nuclear waste separation. nih.govnih.gov

Lanthanide ions (Ln³⁺), such as Gd(III), are hard acids and prefer to coordinate with hard bases, typically oxygen or nitrogen donor atoms. nih.gov They are characterized by large ionic radii and high coordination numbers (commonly 8 to 10). nih.gov For a ligand like this compound to effectively chelate a lanthanide ion, it typically needs to be incorporated into a larger, polydentate, or macrocyclic structure that can satisfy the metal's demanding coordination sphere. nih.govnih.gov

The separation of trivalent actinides (An³⁺) from lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and coordination chemistry. nih.govbohrium.com Research has focused on developing ligands that show selectivity for actinides. While ligands with soft donor atoms like sulfur have shown promise, N-donor heterocyclic ligands are also an active area of investigation. nih.govrsc.org The design of phthalazine-based ligands that can exploit the subtle differences in covalency and coordination geometry between lanthanides and actinides could lead to new, effective separation agents. elsevierpure.com

Chelation Effects and Coordination Sphere Dynamics

The ability of this compound and its derivatives to act as multidentate ligands gives rise to the chelate effect, a phenomenon of significant importance in coordination chemistry. ebsco.com Chelation refers to the formation of a ring structure when a single ligand binds to a central metal ion at two or more points. purdue.edu

As a bidentate ligand, this compound can coordinate to a metal ion using the aminomethyl nitrogen and the adjacent N-2 atom of the phthalazine ring. This forms a five-membered chelate ring, which is entropically favored and thus thermodynamically very stable compared to complexes with two analogous monodentate ligands. ebsco.comlibretexts.orglibretexts.org This enhanced stability, known as the chelate effect, is a key principle in the design of effective metal-binding agents. iupac.org

The coordination sphere around a metal ion is not always static. The dynamics can be influenced by the flexibility of the ligand framework and the electronic properties of the metal ion. For instance, the coordination number and geometry of complexes with flexible phthalazine-based ligands can vary depending on the specific metal ion. mdpi.comresearchgate.net This flexibility can be advantageous in designing catalysts or sensors where changes in the coordination environment are part of the functional mechanism.

Thermodynamic and Kinetic Stability of this compound Metal Complexes

The stability of a metal complex is described by two distinct concepts: thermodynamic stability and kinetic stability. gcnayanangal.com

Thermodynamic stability refers to the position of the equilibrium for the formation of the complex in solution. It is quantified by the formation constant (K) or its logarithm (log β). wikipedia.org A large value for the formation constant indicates that the complex is highly stable and will be the predominant species at equilibrium. gcnayanangal.com The stability of complexes with phthalazine-based ligands is significantly enhanced by several factors:

The Chelate Effect: As discussed, the formation of five- or six-membered chelate rings leads to a large increase in thermodynamic stability. libretexts.org

The Macrocyclic Effect: If the phthalazine unit is part of a macrocyclic ligand, the stability is further enhanced. This is because the pre-organized structure of the macrocycle results in a smaller entropic penalty upon complexation.

Metal Ion Properties: The stability of complexes with divalent transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). gcnayanangal.com

Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions and is described by the terms labile (fast exchange) and inert (slow exchange). libretexts.org Kinetic stability does not necessarily correlate with thermodynamic stability. gcnayanangal.com The lability of a complex is strongly influenced by the d-electron configuration of the central metal ion:

Complexes of ions like Cu(II) (d⁹) and Zn(II) (d¹⁰) are typically very labile. libretexts.orglibretexts.org

Complexes of ions with specific electron configurations, such as Cr(III) (d³) and low-spin Co(III) (d⁶), are characteristically inert. libretexts.orglibretexts.org

Lanthanide(III) complexes are generally considered kinetically labile. libretexts.org

Therefore, while a Cu(II) complex with a this compound-derived ligand may be thermodynamically very stable due to the chelate effect, it is expected to be kinetically labile, allowing for rapid exchange of ligands.

Structural Elucidation of Coordination Compounds (e.g., Single-Crystal X-ray Diffraction, NMR in Coordination Complexes)

For related compounds, such as derivatives of phthalazin-1(2H)-one and phthalazin-1(2H)-imine, some structural data are available. These studies show that phthalazine-based ligands can coordinate to metal ions through various nitrogen and oxygen donor atoms, forming mononuclear or polynuclear complexes. However, direct extrapolation of these findings to this compound is not scientifically rigorous, as the introduction of the flexible and basic aminomethyl side chain would significantly alter its coordination behavior.

Catalytic Applications of this compound Metal Complexes (e.g., in Organic Transformations)

Similarly, there is a lack of specific reports on the catalytic applications of metal complexes derived from this compound. Metal complexes are often explored for their potential as catalysts in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The catalytic activity is intimately linked to the structure of the complex and the nature of the ligand.

While metal complexes of other phthalazine derivatives have been investigated for their catalytic potential, no specific data tables or detailed research findings concerning the use of this compound complexes in catalysis could be retrieved. The unique electronic and steric properties conferred by the this compound ligand would be expected to result in distinct catalytic activities, but this remains an unexplored area in the available scientific literature.

Computational and Theoretical Studies on Phthalazin 1 Ylmethanamine

Quantum Chemical Characterization (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can predict geometries, reaction energies, and spectroscopic properties with high accuracy.

The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity.

In a DFT study on a hybrid compound containing a phthalazin-1(2H)-imine core, the HOMO and LUMO energies were calculated to understand its electronic behavior. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO was found to be concentrated on the imidazoline (B1206853) system and a methyl-hydrazone motif, while the LUMO was primarily located on a 4-nitrophenyl scaffold. nih.gov This separation indicates a potential for intramolecular charge transfer.

A Mulliken population analysis, also derived from DFT calculations, can reveal the net atomic charges across the molecule. nih.gov This charge distribution influences molecular properties, including how the molecule interacts with biological targets like proteins and enzymes.

Table 1: Calculated Frontier Molecular Orbital Properties for a Phthalazin-1(2H)-imine Derivative

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Electron-donating potential |

| ELUMO | -3.0 | Electron-accepting potential |

| Energy Gap (ΔE) | 3.2 | Indicator of chemical stability and reactivity |

Data sourced from a study on a related phthalazine (B143731) hybrid compound. nih.gov

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for many heterocyclic compounds, including phthalazine derivatives. The relative stability of different tautomers can significantly impact a molecule's biological activity and physicochemical properties. DFT calculations are instrumental in evaluating these preferences.

For the related compound Phthalazin-1(2H)-one, a well-studied lactam-lactim tautomerism exists, allowing it to interconvert with Phthalazin-1-ol. researchgate.net Computational studies using DFT at the B3LYP/6-311++G(d,p) level have been employed to assess the relative stability of these forms in the gas phase and in various solvents. researcher.life Such studies can quantify the energy differences and activation barriers for the interconversion, revealing which tautomer is predominant under specific conditions. researcher.life The presence of a water molecule, for example, can lower the free energy activation barrier for proton transfer between tautomers. researcher.life

Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes. Quantum chemical calculations can elucidate reaction pathways by mapping the potential energy surface, identifying intermediates, and characterizing transition states.

While a specific reaction pathway analysis for Phthalazin-1-ylmethanamine synthesis is not detailed, studies on the formation of the core phthalazin-1(2H)-one scaffold provide a relevant example. Synthetic routes often involve the cyclization of 2-acyl benzoic acids or phthalic anhydrides with hydrazine (B178648) derivatives. longdom.org DFT calculations can model these cyclocondensation reactions to predict the most favorable pathway, calculate activation energies, and visualize the geometry of the transition states. This theoretical insight helps chemists refine reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations (e.g., conformational flexibility)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides valuable information on the conformational flexibility of a molecule and the stability of its interactions with biological macromolecules, such as proteins.

In the context of drug design, MD simulations are frequently used to assess how well a potential drug molecule (ligand) binds to its target protein. For phthalazine derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 100-nanosecond MD simulations have been performed. dntb.gov.uarsc.org These simulations analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand-protein complex. Low and stable RMSD values over the simulation time indicate that the ligand remains securely bound within the active site, suggesting a stable and favorable interaction. dntb.gov.uarsc.org

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are a powerful complement to experimental work, aiding in the structural characterization of newly synthesized compounds.

For novel phthalazine derivatives, experimental spectra are the gold standard for structural confirmation. nih.gov For example, the IR spectrum of a 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivative showed characteristic N-H stretching vibrations between 3310 and 3157 cm⁻¹. nih.gov Its ¹H-NMR spectrum revealed distinct signals for the phthalazin-1(2H)-imine and imidazoline rings, and the ¹³C-NMR spectrum identified all carbon atoms in the structure. nih.gov

Theoretical calculations can generate predicted spectra that are then compared with these experimental results. A strong correlation between the calculated and observed data validates both the computational model and the proposed molecular structure. core.ac.uk

Table 2: Key Experimental Spectroscopic Data for a Phthalazin-1(2H)-imine Derivative

| Spectrum | Position | Assignment |

|---|---|---|

| IR | 3310-3157 cm⁻¹ | N-H stretching vibrations |

| ¹H-NMR | 8.11 ppm | C4-H of phthalazin-1(2H)-imine |

| 6.94 ppm, 10.87 ppm | C=N-H and N-H groups | |

| ¹³C-NMR | 147.9 ppm | C1 of C=NH moiety |

| 161.7 ppm | C2' of 4,5-dihydro-1H-imidazole |

Data sourced from a study on a related phthalazine hybrid compound. nih.gov

QSAR and Cheminformatics Applications (e.g., Molecular Docking Studies)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are key cheminformatics tools used in drug discovery to predict the biological activity of compounds and understand their mechanism of action at a molecular level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. Numerous studies have used this technique to investigate phthalazine derivatives as inhibitors of protein kinases like VEGFR-2, a key target in anti-cancer therapy. nih.govajchem-b.comnih.gov These simulations calculate a "docking score," which estimates the binding affinity, and reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. ajchem-b.com For example, docking studies on phthalazine-based VEGFR-2 inhibitors have consistently shown that the nitrogen atoms of the phthalazine ring are crucial for forming hydrogen bonds with key residues like Cys919 in the enzyme's hinge region. cu.edu.eg

3D-QSAR models take this a step further by correlating the 3D properties of a series of molecules with their biological activities. dntb.gov.uaresearchgate.net By building models based on steric, electrostatic, and hydrophobic fields, QSAR studies can predict the activity of novel, unsynthesized compounds. This allows researchers to prioritize the synthesis of molecules with the highest predicted potency, streamlining the drug discovery process. dntb.gov.ua

Advanced Chemical Applications of Phthalazin 1 Ylmethanamine Scaffolds

Design and Development of Molecular Recognition Elements

The inherent structural characteristics of phthalazin-1-ylmethanamine make it an attractive candidate for the development of molecular recognition elements. The aromatic phthalazine (B143731) core can participate in π-π stacking interactions, while the methanamine group provides a site for hydrogen bonding and further functionalization to create specific binding pockets.

Chemosensors for Selective Ion and Small Molecule Detection

While direct applications of this compound as a chemosensor are not extensively documented, derivatives of the parent phthalazine structure have demonstrated significant potential in this area. These molecules can be engineered to exhibit changes in their photophysical properties, such as color or fluorescence, upon binding to specific ions or small molecules, enabling their detection.

A notable example is a novel phthalazine-based chemosensor designed for the highly selective and sensitive detection of cobalt ions (Co²⁺) in a semi-aqueous medium. nih.gov This chemosensor demonstrates a distinct color change from yellow to green in the presence of Co²⁺, accompanied by a significant enhancement of its fluorescence. nih.gov The sensor operates on a 1:1 binding stoichiometry with Co²⁺ and exhibits a very low detection limit. nih.gov Furthermore, its utility has been demonstrated in biological systems, where it can act as a fluorescent probe for monitoring Co²⁺ in living cells. nih.gov

Table 1: Performance of a Phthalazine-Based Chemosensor for Co²⁺ Detection

| Analyte | Detection Method | Observable Change | Detection Limit | Medium |

|---|

This research underscores the potential of the phthalazine scaffold in the design of highly selective and sensitive chemosensors for environmentally and biologically important species.

Ligands for Affinity Chromatography and Separation Technologies

The application of this compound as a ligand in affinity chromatography and other separation technologies is a promising yet underexplored area. The primary amine group on the methanamine moiety provides a convenient handle for covalent attachment to a solid support, a prerequisite for creating an affinity matrix.

Theoretically, the phthalazine ring could act as a recognition site for specific target molecules through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions. By immobilizing this compound or its derivatives onto a chromatographic resin, it may be possible to create a stationary phase capable of selectively capturing and purifying target analytes from complex mixtures. However, specific examples of this compound being utilized for this purpose are not yet prevalent in the scientific literature, indicating an opportunity for future research and development in this field.

Supramolecular Chemistry and Self-Assembly Processes

The phthalazine moiety, with its extended aromatic system, is well-suited for participating in non-covalent interactions that drive supramolecular self-assembly. Research on related phthalazine derivatives has shown that π-π stacking interactions between the phthalazine rings are a key driving force in the formation of higher-order structures.

For instance, the supramolecular structure of a hydrazonophthalazine derivative reveals the formation of infinite layers through a combination of π-π stacking and hydrogen bonding. researchgate.net In this arrangement, the phthalazine units stack with a centroid-to-centroid distance of 3.6001 Å and an interplanar separation of 3.4891 Å. researchgate.net These layers are further interconnected by N—H⋯N and C—H⋯O hydrogen bonds, resulting in a complex three-dimensional supramolecular architecture. researchgate.net Such organized assemblies are of significant interest for the development of functional materials with anisotropic properties. The ability of the phthalazine core to engage in these specific intermolecular interactions highlights the potential of this compound as a building block in the field of supramolecular chemistry.

Precursors for Polymeric and Material Science Applications

The this compound scaffold holds potential as a monomer or precursor for the synthesis of novel polymers and advanced materials. The bifunctional nature of the molecule, with its reactive amine group and the robust phthalazine core, allows for its incorporation into polymeric backbones or as a pendant group to impart specific properties.

A pertinent example in this domain is the development of a microporous organic polymer based on a phthalazinone-containing dinitrile building block. researchgate.net This material was synthesized through a dynamic nitrile-trimerization reaction, resulting in a covalent triazine framework with permanent microporosity. researchgate.net The resulting polymer exhibited excellent thermal stability, with a skeleton decomposition temperature above 500°C. researchgate.net Although this example utilizes a phthalazinone derivative, it demonstrates the utility of the phthalazine core in creating robust, porous materials with potential applications in gas storage and separation. The introduction of the methanamine group in this compound offers further possibilities for creating cross-linked polymers or for post-synthetic modification of materials.

Catalytic Systems (Beyond Metal-Complex Catalysis, e.g., Organocatalysis)

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The presence of a primary amine in this compound suggests its potential as a scaffold for the design of novel organocatalysts. Amine groups are a common feature in many organocatalysts, where they can act as Lewis bases or participate in the formation of enamine or iminium ion intermediates.

While there is currently no specific research demonstrating the use of this compound as an organocatalyst, its structure is analogous to other successful organocatalytic frameworks. The phthalazine core could provide a rigid backbone and influence the steric and electronic environment of the catalytic amine center. This could potentially lead to high levels of stereoselectivity in asymmetric reactions. Further research is required to explore the catalytic activity of this compound and its derivatives in various organic transformations. This represents an open avenue for the development of new and efficient catalytic systems.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cobalt (Co²⁺) |

| Hydrazonophthalazine |

Emerging Research Avenues and Future Perspectives for Phthalazin 1 Ylmethanamine

Innovation in Sustainable Synthesis and Process Chemistry

The development of sustainable and environmentally benign synthetic routes is a cornerstone of modern chemistry. For Phthalazin-1-ylmethanamine, future research could focus on moving beyond classical synthetic methods, which may involve harsh reagents and generate significant waste. Innovations in this area could include:

Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis of the phthalazine (B143731) core and subsequent functionalization to this compound. The use of heterogeneous catalysts or organocatalysts could also offer more sustainable alternatives to traditional acid or metal catalysts.

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including phthalazine derivatives. nih.gov Applying these methods to the synthesis of this compound could lead to more efficient and greener processes.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards a more sustainable and industrially viable manufacturing process.

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of the this compound molecule is largely unexplored. The presence of the primary amine and the phthalazine core suggests a rich and diverse reactivity profile that could be harnessed for the synthesis of novel compounds. Future research could investigate:

C-H Activation: Direct functionalization of the phthalazine core's C-H bonds would provide an atom-economical way to introduce new substituents and build molecular complexity. beilstein-journals.org

Novel Cyclization Reactions: The methanamine moiety could be a key participant in intramolecular cyclization reactions to form novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the phthalazine ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to unique molecular scaffolds. nih.gov

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful tool for accelerating chemical research. For this compound, this integration could provide deep insights into its properties and reactivity:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this compound. chemmethod.comresearchgate.net This can help in understanding its reaction mechanisms and in designing new reactions.

Molecular Docking and Dynamics: In the context of potential biological applications, computational docking and molecular dynamics simulations could predict the binding of this compound and its derivatives to various biological targets.

In Silico Design of Functional Molecules: Computational tools can be used to design novel this compound derivatives with desired electronic, optical, or material properties before their synthesis is attempted in the lab, thus saving time and resources.

Exploration of Functional Materials Applications

While the focus on phthalazine derivatives has been predominantly in medicinal chemistry, their rigid, planar structure and tunable electronic properties make them interesting candidates for functional materials. Research into the material applications of this compound is a wide-open field:

Organic Electronics: The phthalazine core could be incorporated into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The methanamine group could serve as a point for polymerization or for tuning the electronic properties of the material.

Supramolecular Chemistry: The ability of the phthalazine nitrogen atoms to coordinate with metal ions and the potential for hydrogen bonding through the amine group could be exploited in the design of self-assembling supramolecular structures with interesting photophysical or catalytic properties.

Porous Organic Polymers: The rigid structure of the phthalazine unit makes it a potential building block for the synthesis of microporous organic polymers with applications in gas storage, separation, and catalysis. researchgate.net

Cross-Disciplinary Research Initiatives

The unique combination of a heterocyclic core and a reactive amine functionality in this compound makes it a versatile platform for cross-disciplinary research. Future initiatives could involve collaborations between:

Organic Chemists and Materials Scientists: To design and synthesize novel this compound-based materials with tailored electronic and optical properties. rice.edu

Computational Chemists and Experimentalists: To guide the synthesis and characterization of new derivatives with predicted functionalities.

Biochemists and Medicinal Chemists: While this article focuses on non-medicinal aspects, the potential for this compound as a scaffold for biologically active molecules remains an important area for collaborative research, building on the extensive work on other phthalazine derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.